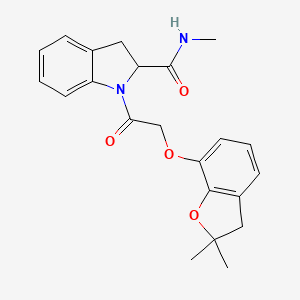
1-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)-N-methylindoline-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)-N-methylindoline-2-carboxamide is a useful research compound. Its molecular formula is C22H24N2O4 and its molecular weight is 380.444. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)-N-methylindoline-2-carboxamide is a synthetic derivative of indoline and benzofuran. Its biological activity has garnered interest due to its potential therapeutic applications, particularly in cancer and inflammation. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C16H19N1O3
- Molecular Weight : 285.33 g/mol
- Structure : The compound features a benzofuran core linked to an indoline moiety via an acetyl group, which is critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases and transcription factors associated with cancer progression.
Key Mechanisms:
- Inhibition of Kinases : The compound has shown potential in inhibiting kinases involved in cell proliferation and survival.
- Modulation of Inflammatory Pathways : It may also influence inflammatory cytokines, reducing their expression and thereby mitigating inflammatory responses.
Anticancer Activity
Recent studies have indicated that the compound exhibits significant anticancer properties. For instance, it has been tested against various cancer cell lines, demonstrating cytotoxic effects.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.4 | Apoptosis induction |
| A549 (Lung Cancer) | 12.8 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 10.5 | Inhibition of proliferation |
These results suggest that the compound could serve as a lead structure for the development of new anticancer therapies.
Anti-inflammatory Activity
In addition to its anticancer effects, this compound has been evaluated for anti-inflammatory properties. In vitro assays have shown that it can significantly reduce the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
- Study on MCF-7 Cells : In a study published in the Journal of Medicinal Chemistry, researchers reported that treatment with this compound led to increased apoptosis in MCF-7 cells, with an observed increase in caspase activity and PARP cleavage .
- Animal Model Studies : In vivo studies using mouse models demonstrated that administration of the compound resulted in reduced tumor growth rates compared to control groups. Tumor weight was significantly lower in treated groups, indicating effective systemic absorption and bioactivity .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary data suggest moderate bioavailability with a half-life conducive to once-daily dosing in potential clinical settings.
| Parameter | Value |
|---|---|
| Bioavailability | ~45% |
| Half-life | 6 hours |
| Metabolism | Hepatic (CYP450 pathways) |
属性
IUPAC Name |
1-[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]-N-methyl-2,3-dihydroindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-22(2)12-15-8-6-10-18(20(15)28-22)27-13-19(25)24-16-9-5-4-7-14(16)11-17(24)21(26)23-3/h4-10,17H,11-13H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCUEVMBNGJHCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)N3C(CC4=CC=CC=C43)C(=O)NC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














